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molecular formula C9H11N3 B8480519 1,4-Dimethyl-1H-indazol-6-amine

1,4-Dimethyl-1H-indazol-6-amine

Cat. No. B8480519
M. Wt: 161.20 g/mol
InChI Key: KUKARBLSBTZYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145414B2

Procedure details

In accordance with Example 24 (Steps 1 and 2), 4-methyl-6-nitro-1H-indazole was used instead of 6-nitro-1H-indazole, and iodomethane was used instead of sodium chlorodifluoroacetate to obtain 1,4-dimethyl-1H-indazol-6-amine and 2,4-dimethyl-2H-indazol-6-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.I[CH3:15]>>[CH3:15][N:6]1[C:7]2[C:3](=[C:2]([CH3:1])[CH:10]=[C:9]([NH2:11])[CH:8]=2)[CH:4]=[N:5]1.[CH3:15][N:5]1[CH:4]=[C:3]2[C:7]([CH:8]=[C:9]([NH2:11])[CH:10]=[C:2]2[CH3:1])=[N:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2C=NNC2=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC2=C(C=C(C=C12)N)C
Name
Type
product
Smiles
CN1N=C2C=C(C=C(C2=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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